2-Benzoylpyrimidine

Übersicht

Beschreibung

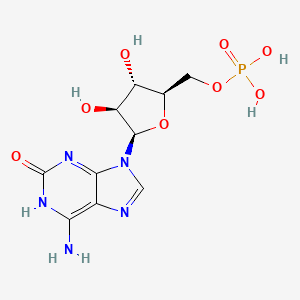

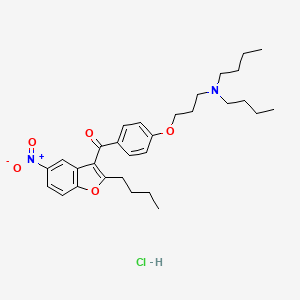

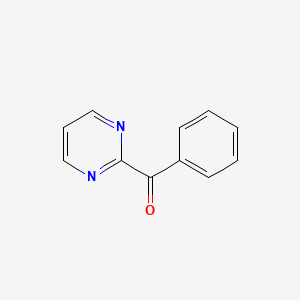

2-Benzoylpyrimidine is a chemical compound with the molecular weight of 184.2 . Its IUPAC name is phenyl (2-pyrimidinyl)methanone . It is usually in the form of a powder .

Synthesis Analysis

The synthesis of 2-Benzoylpyrimidine has been studied in various researches . One method involves the reaction of phenyl(pyridine-2-yl)methanol as a raw material, an ionic type hydride as a catalyst, and dry air or dry oxygen as an oxidizing agent . The yield of 2-Benzoylpyrimidine obtained by this method can reach up to 95% .Molecular Structure Analysis

The molecular structure of 2-Benzoylpyrimidine is represented by the InChI code 1S/C11H8N2O/c14-10(9-5-2-1-3-6-9)11-12-7-4-8-13-11/h1-8H . The key to this InChI code is KFGGAFBXJXIXCC-UHFFFAOYSA-N .Chemical Reactions Analysis

The chemical reactions involving 2-Benzoylpyrimidine have been explored in several studies . For instance, reactions of 2-Benzoylpyrimidine with InX3 (X = Cl, Br) in EtOH at room temperature have been studied .Physical And Chemical Properties Analysis

2-Benzoylpyrimidine has a melting point of 90-91 degrees Celsius . It is a powder in physical form . The compound’s extraordinary properties have created a multitude of innovative applications in various fields .Wissenschaftliche Forschungsanwendungen

Bioactive Ligands and Chemosensors

2-Benzoylpyrimidine derivatives can undergo Schiff base condensation reaction with appropriate substrates under optimum conditions, resulting in Schiff bases . These Schiff bases are of great interest in medicinal chemistry as they can exhibit physiological effects similar to pyridoxal-amino acid systems, which are considered to be very important in numerous metabolic reactions . They possess a range of bioactivities including antibacterial, antiviral, antitubercular, antifungal, antioxidant, anticonvulsants, antidepressant, anti-inflammatory, antihypertensive, anticancer activity, etc., and are considered as a versatile pharmacophore group .

Ion Recognition

Several 2-Benzoylpyrimidine-based Schiff bases show very strong binding abilities towards various cations and anions with unique photophysical properties . These can be used in ion recognition and are extensively used in the development of chemosensors for qualitative and quantitative detection of selective or specific ions in various kinds of environmental and biological media .

Complex Formation with Transition Metal Ions

A Schiff base derived from 2-Benzoylpyrimidine and other compounds can form complexes with transition metal ions such as Co +2, Ni +2, Cu +2, Zn +2, and Cd +2 . These complexes have been found to possess an octahedral geometry .

Cytotoxic Effects

2-Benzoylpyrimidine derivatives have been found to induce cytotoxic effects on certain cell lines . For instance, they have been found to have cytotoxic effects on the A431 skin carcinoma cell line .

Apoptotic Induction

Application of 2-Benzoylpyrimidine derivatives can lead to apoptotic induction in certain cell lines . This means they can trigger programmed cell death, which is a crucial process in cancer treatment .

Genotoxic Activity

2-Benzoylpyrimidine derivatives have been found to exhibit genotoxic activity . This means they can interact with genetic material, leading to genetic mutations .

Safety and Hazards

Zukünftige Richtungen

While the future directions for 2-Benzoylpyrimidine specifically are not mentioned in the retrieved papers, there are general trends in the field of chemical research that could apply. For instance, green methodologies for synthesizing structurally diverse and biologically relevant compounds are gaining interest . This could potentially influence future research directions for 2-Benzoylpyrimidine.

Wirkmechanismus

Target of Action

The compound is a derivative of pyrimidine, a basic structure in many important biomolecules . Therefore, it’s plausible that 2-Benzoylpyrimidine may interact with various biological targets, but specific interactions have yet to be identified.

Mode of Action

The exact mode of action of 2-Benzoylpyrimidine is not clearly established. As a pyrimidine derivative, it may interact with biological targets in a manner similar to other pyrimidine-based compounds. Without specific information on its targets, it’s challenging to describe the precise interactions and resulting changes .

Biochemical Pathways

Pyrimidines play a crucial role in various biochemical pathways, including the synthesis of DNA, RNA, lipids, and carbohydrates . Given that 2-Benzoylpyrimidine is a pyrimidine derivative, it might influence these pathways.

Pharmacokinetics

These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action

Action Environment

The action, efficacy, and stability of 2-Benzoylpyrimidine could potentially be influenced by various environmental factors. These may include pH, temperature, presence of other interacting molecules, and specific conditions within the biological system . .

Eigenschaften

IUPAC Name |

phenyl(pyrimidin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O/c14-10(9-5-2-1-3-6-9)11-12-7-4-8-13-11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFGGAFBXJXIXCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=NC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70438513 | |

| Record name | 2-benzoylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70438513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzoylpyrimidine | |

CAS RN |

112170-34-0 | |

| Record name | 2-benzoylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70438513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-benzoylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of converting 3-phenyl-2-isoxazolo[2,3-]pyrimidin-2-ones to 2-benzoylpyrimidines?

A1: The research article "Conversion of 3-Phenyl-2-isoxazolo[2,3-]pyrimidin-2-ones into 2-Benzoylpyrimidines" [] focuses on a novel synthetic pathway to obtain 2-benzoylpyrimidines. This is significant because 2-benzoylpyrimidines are important building blocks in organic synthesis and medicinal chemistry. They serve as precursors for various biologically active compounds. The described method offers a potentially more efficient and versatile way to synthesize these valuable compounds compared to existing methods.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2,2'-Bipyridine]-3-carboxylic acid](/img/structure/B1279253.png)

![(2S,3S)-(+)-2,3-Bis(diphenylphosphino)-bicyclo[2.2.1]hept-5-ene](/img/structure/B1279269.png)

![4,4'-Bipyridinium, 1,1'-bis[(2-boronophenyl)methyl]-, dibromide](/img/structure/B1279270.png)